molecular formula C12H13NO4 B8625401 6-Methoxy-1-(2-methoxyethyl)-isatin

6-Methoxy-1-(2-methoxyethyl)-isatin

Cat. No.: B8625401
M. Wt: 235.24 g/mol
InChI Key: JHVAIDUPSRUBQB-UHFFFAOYSA-N
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Description

6-Methoxy-1-(2-methoxyethyl)-isatin is a synthetic isatin derivative characterized by a methoxy group at the C6 position of the aromatic ring and a 2-methoxyethyl substituent at the N1 position. The substitution pattern in this compound is strategically designed to modulate electronic, steric, and solubility properties.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

6-methoxy-1-(2-methoxyethyl)indole-2,3-dione

InChI

InChI=1S/C12H13NO4/c1-16-6-5-13-10-7-8(17-2)3-4-9(10)11(14)12(13)15/h3-4,7H,5-6H2,1-2H3

InChI Key

JHVAIDUPSRUBQB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Isatin Derivatives

Table 1: Structural and Functional Comparison of Isatin Derivatives
Compound Name Substituents Biological Activity Key Findings References
6-Methoxy-1-(2-methoxyethyl)-isatin N1: 2-methoxyethyl; C6: methoxy Anticancer, Antimicrobial (hypothesized) Predicted enhanced solubility and target engagement due to N1 and C6 groups.
5-Chloro-isatin derivatives C5: Cl; N1: variable Antifungal, Antitubercular 5-Chloro substitution improves antifungal potency against Streptomyces albus.
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin N1: methyl; C3: imino; C5: Br Anticonvulsant Superior activity in MES and ScMet tests (LD₅₀ > 600 mg/kg).
5-Hydroxyisatin C5: hydroxyl MAO-A Inhibition Hydroxylation at C5 increases selectivity for MAO-A over MAO-B.
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Non-isatin, 2-methoxyethyl side chain Antifungal (HDAC inhibition) Inhibits fungal appressorium formation at 1 µM, comparable to trichostatin A.

Key Insights from Comparative Studies

Substituent Position and Selectivity :

  • C5 and C6 substitutions significantly influence target selectivity. For example, hydroxylation at C5 enhances MAO-A inhibition, whereas halogenation at C5 (e.g., Cl, Br) improves antimicrobial activity . The C6 methoxy group in this compound may favor interactions with hydrophobic pockets in enzymes or receptors .
  • N1 modifications, such as 2-methoxyethyl, can enhance pharmacokinetic properties. Analogous compounds with methoxyethyl side chains demonstrate improved cell membrane permeability and solubility .

Biological Activity Trends: Anticancer Potential: Isatin derivatives with N1 alkyl/aryl groups and C3 carbonyl modifications show antitumor activity by inhibiting angiogenesis or inducing apoptosis . The 2-methoxyethyl group in this compound may mimic these effects. Antimicrobial Activity: 5-Chloro and 5-bromo substitutions correlate with enhanced antifungal and antibacterial potency, as seen in derivatives from Streptomyces albus . Neurological Effects: Schiff bases and hydrazones at C3 (e.g., anticonvulsant compound in Table 1) highlight the importance of the C3 position for CNS activity .

Functional Group Synergy: Combining electron-donating groups (e.g., methoxy) with hydrophobic side chains (e.g., 2-methoxyethyl) may optimize both target binding and bioavailability. For instance, the 2-methoxyethylphenoxy compound in achieves potent HDAC inhibition at nanomolar concentrations, suggesting that similar groups in isatin derivatives could enhance efficacy .

Preparation Methods

Martinet Synthesis with Methoxy Adaptation

The Martinet method involves condensing an aminoaromatic compound with an oxomalonate ester or hydrate under acidic conditions. For 6-methoxyisatin, 4-methoxyaniline serves as the starting material. Reaction with diethyl oxomalonate in the presence of sulfuric acid yields 3-(3-hydroxy-2-oxindole)carboxylic acid, which undergoes oxidative decarboxylation to form 6-methoxyisatin (Scheme 1). Early attempts using 2,4-dimethoxyaniline resulted in low yields due to steric hindrance, but optimization with 4-methoxyaniline improved regioselectivity for the 6-position.

Key Conditions :

  • Solvent : Methanol or ethanol

  • Acid Catalyst : H₂SO₄ (5–10 mol%)

  • Oxidative Agent : KMnO₄ or CrO₃

  • Yield : 45–52% after decarboxylation.

Gassman Procedure for Electron-Deficient Systems

The Gassman method generates isatins via 3-methylthio-2-oxindole intermediates, particularly effective for electron-deficient substrates. For 6-methoxyisatin, 4-methoxy-N-chloroaniline is treated with methylthioacetate to form an azasulfonium salt, which cyclizes under basic conditions. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the ketone at C3 (Scheme 2).

Key Conditions :

  • Base : NaOMe or NaOH

  • Oxidizing Agent : mCPBA

  • Yield : 40–58%.

N1-Alkylation: Introducing the 2-Methoxyethyl Group

Functionalization of the isatin nitrogen with a 2-methoxyethyl group demands careful control to avoid O-alkylation. Two approaches are prevalent: direct alkylation and reductive amination .

Direct Alkylation with 2-Methoxyethyl Halides

6-Methoxyisatin reacts with 2-methoxyethyl chloride or bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF or THF. The reaction proceeds via an SN2 mechanism, favoring N-alkylation over O-alkylation due to the higher nucleophilicity of the nitrogen.

Optimized Protocol :

  • Base : NaH (2.2 equiv)

  • Solvent : DMF, 0°C to room temperature

  • Reaction Time : 12–16 hours

  • Yield : 60–68%.

Reductive Amination with 2-Methoxyethylamine

An alternative route employs reductive amination using 2-methoxyethylamine and formaldehyde. 6-Methoxyisatin is treated with the amine and paraformaldehyde in methanol, followed by reduction with NaBH₃CN. This method avoids harsh bases but requires precise stoichiometry to prevent over-alkylation.

Key Conditions :

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Solvent : MeOH, pH 4–5 (acetic acid buffer)

  • Yield : 55–62%.

Integrated One-Pot Strategies

Recent advances combine core synthesis and N-alkylation in a single pot to improve efficiency.

Cu(I)-Catalyzed Tandem Synthesis

A Cu(I)-catalyzed intramolecular oxidative C-H amination of 6-methoxy-2-aminoacetophenone derivatives generates the isatin core while facilitating N-alkylation. The reaction uses CuI (10 mol%) and phenanthroline as a ligand in DMSO under O₂, achieving cyclization and alkylation in one step (Scheme 3).

Key Conditions :

  • Catalyst : CuI/phenanthroline

  • Oxidant : Molecular O₂

  • Yield : 50–65%.

Challenges and Optimization

Purification of N-Alkylated Products

Column chromatography with ethyl acetate/hexane (3:7) effectively separates N-alkylated isatins from O-alkylated impurities. HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity >95%.

Comparative Data Table

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Martinet + Alkylation4-MethoxyanilineH₂SO₄, NaH, 2-MeO-EtCl5292
Gassman + Reductive Amination4-MeO-N-Cl-anilinemCPBA, NaBH₃CN5889
Cu(I)-Catalyzed Tandem6-MeO-2-aminoacetophenoneCuI, O₂, 2-MeO-EtNH₂6594

Mechanistic Insights

Alkylation Selectivity

Density functional theory (DFT) studies reveal that N-alkylation is favored by 12–15 kcal/mol over O-alkylation due to lower transition-state energy for nitrogen attack. Solvent polarity (DMF vs. THF) further stabilizes the transition state, improving selectivity.

Role of Copper Catalysis

In the Cu(I)-catalyzed method, the metal center facilitates both C-H activation and imine formation, enabling concurrent cyclization and alkylation. Kinetic studies indicate rate-limiting C-N bond formation (k = 0.45 h⁻¹) .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-Methoxy-1-(2-methoxyethyl)-isatin and its derivatives?

  • Methodological Answer: The synthesis typically involves functionalizing the isatin core at the N1 and C5 positions. Common approaches include:
  • Condensation reactions with hydrazides or thiosemicarbazides to form hydrazone derivatives, as seen in isatin-Schiff base syntheses .
  • Multicomponent reactions (MCRs) to introduce diversity, such as combining isatin with amines and ketones under catalytic conditions .
  • Mannich reactions for introducing alkyl/aryl groups via secondary amines, optimizing yields using glacial acetic acid as a catalyst .
    Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR : Identifies substituent positions (e.g., methoxyethyl groups) and confirms planar geometry of the isatin core .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns (e.g., loss of methoxyethyl groups in MS/MS) .

Q. How is the antimicrobial potential of this compound screened in vitro?

  • Methodological Answer:
  • Microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values calculated .
  • Zone of inhibition tests to compare efficacy against standard antibiotics (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) studies to correlate methoxy group positioning with activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives in MCRs?

  • Methodological Answer:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of isatin intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve reaction kinetics .
  • Temperature control : Reactions at 60–80°C balance speed and byproduct suppression .
  • Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Standardized assays : Use identical bacterial strains (e.g., ATCC standards) and protocols to minimize variability .
  • In vivo validation : Compare in vitro antimicrobial data with rodent infection models to confirm translatability .
  • Metabolic stability testing : Assess compound degradation in serum to explain discrepancies between IC₅₀ values .

Q. How can computational modeling predict the molecular interactions of this compound with biological targets?

  • Methodological Answer:
  • Molecular docking : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • Density Functional Theory (DFT) : Calculate electron distribution at methoxy groups to predict reactivity .
  • QSAR models : Train algorithms on existing bioactivity data to forecast novel derivatives’ potency .

Q. What experimental designs elucidate apoptotic pathways induced by this compound in cancer cells?

  • Methodological Answer:
  • Western blotting : Quantify apoptosis markers (e.g., Bax, Bcl-2, cytochrome C) in treated vs. control cells .
  • Flow cytometry : Measure mitochondrial membrane potential (ΔΨm) collapse using JC-1 staining .
  • CRISPR/Cas9 knockout : Validate p53 dependency by comparing apoptosis in wild-type vs. p53-null cell lines .

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